Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate
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Overview
Description
Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is an organic compound that features a complex structure incorporating a bithiophene moiety, a hydroxyethyl group, and a sulfamoyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halothiophenes to form the bithiophene structure . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the sulfamoyl benzoate ester is formed through a condensation reaction involving the appropriate benzoic acid derivative and a sulfonamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling steps and the implementation of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can participate in π-π stacking interactions, which are important in organic electronics. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the additional functional groups.
Thiophene: The parent compound, which is less complex and has different reactivity.
Suprofen: A thiophene-based nonsteroidal anti-inflammatory drug with different pharmacological properties.
Uniqueness
Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is unique due to its combination of a bithiophene core with a hydroxyethyl group and a sulfamoyl benzoate ester. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(26-17)13-8-9-25-11-13/h2-9,11,15,19-20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOYAVWUOVACHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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